molecular formula C13H21N3O3 B12945730 N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide CAS No. 88192-03-4

N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide

Cat. No.: B12945730
CAS No.: 88192-03-4
M. Wt: 267.32 g/mol
InChI Key: WFZMUFIYUFREOM-UHFFFAOYSA-N
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Description

N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide is a heterocyclic compound with the molecular formula C₁₃H₂₁N₃O₃ and a molecular weight of 267.32 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an imidazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide typically involves the reaction of substituted amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidinone derivatives.

Scientific Research Applications

N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide include other imidazolidinone derivatives with varying substituents. Examples include:

  • N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide
  • N-(1,3-Diethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dibutyl groups provide unique steric and electronic effects, differentiating it from other imidazolidinone derivatives.

Properties

CAS No.

88192-03-4

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

N-(1,3-dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide

InChI

InChI=1S/C13H21N3O3/c1-4-6-8-15-11(14-10(3)17)12(18)16(13(15)19)9-7-5-2/h4-9H2,1-3H3

InChI Key

WFZMUFIYUFREOM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC(=O)C)C(=O)N(C1=O)CCCC

Origin of Product

United States

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